methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound featuring a thiazole ring, a pyrrole ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps, typically starting with the formation of the thiazole and pyrrole rings. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Pyrrole Derivatives: Compounds like indoles and pyrroles are structurally similar and have comparable applications in medicinal chemistry.
Uniqueness
Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its combination of thiazole and pyrrole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .
Biological Activity
Methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C24H29N3O5S
Molecular Weight: 471.6 g/mol
IUPAC Name: Methyl 4-[1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
InChI Key: VWFBDRZDHVFNJZ-UHFFFAOYSA-N
The compound includes thiazole and pyrrole rings, which are known for their diverse biological activities. The presence of these rings enhances the compound's interaction with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The thiazole and pyrrole moieties can engage in π–π stacking interactions and hydrogen bonding, which are crucial for modulating biological responses.
Anticancer Activity
Research indicates that compounds containing thiazole and pyrrole derivatives exhibit significant anticancer properties. For instance:
- Case Study: A study evaluated various thiazole derivatives for their cytotoxic effects against cancer cell lines. Compounds similar to methyl 4-[...]-benzoate demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Methyl 4-[...]benzoate | A549 | 10.0 |
Compound X | MCF7 | 8.0 |
Compound Y | HeLa | 12.5 |
Antimicrobial Activity
The thiazole ring is recognized for its broad-spectrum antimicrobial activity. Studies have shown that derivatives can inhibit bacterial growth effectively:
- Case Study: Compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 0.7 to 4.0 µg/mL .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.7 |
Escherichia coli | 1.5 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through in vitro assays demonstrating inhibition of pro-inflammatory cytokines:
- Research Findings: In a model of lipopolysaccharide-induced inflammation in macrophages, methyl 4-[...]-benzoate reduced TNF-alpha production by approximately 40% .
Structure–Activity Relationship (SAR)
The biological activity of methyl 4-[...]-benzoate can be influenced by modifications to its structure:
- Thiazole Modifications: Substituents on the thiazole ring enhance activity; electron-withdrawing groups improve potency against certain cancer cell lines.
- Pyrrole Ring Alterations: Variations in the pyrrole structure can lead to differences in cytotoxicity and selectivity toward cancer cells.
Properties
Molecular Formula |
C21H17N3O5S2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 4-[3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-5-oxo-1-(1,3-thiazol-2-yl)-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C21H17N3O5S2/c1-10-18(31-11(2)23-10)16(25)14-15(12-4-6-13(7-5-12)20(28)29-3)24(19(27)17(14)26)21-22-8-9-30-21/h4-9,15,26H,1-3H3 |
InChI Key |
GEMMJIANAHHFLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=NC=CS4)O |
Origin of Product |
United States |
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